molecular formula C20H28ClN5O2 B2506737 2-(3,4-DIMETHOXYPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE CAS No. 1216587-24-4

2-(3,4-DIMETHOXYPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE

Cat. No.: B2506737
CAS No.: 1216587-24-4
M. Wt: 405.93
InChI Key: BMMNFBPTTACJMK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 2, a methyl group at position 5, and a dimethylaminopropylamine side chain at position 7, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2.ClH/c1-14-11-19(21-9-6-10-24(2)3)25-20(22-14)13-16(23-25)15-7-8-17(26-4)18(12-15)27-5;/h7-8,11-13,21H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMNFBPTTACJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCCN(C)C)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound comprises a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 7 with a 3,4-dimethoxyphenyl group, a methyl group, and a 3-(dimethylamino)propylamine side chain, respectively. The hydrochloride salt is formed via protonation of the tertiary amine. The synthesis proceeds through four critical stages:

  • Pyrazole precursor synthesis
  • Pyrazolo[1,5-a]pyrimidine core formation
  • Functionalization at position 7
  • Hydrochloride salt preparation

Synthesis of the Pyrazole Precursor

The 5-amino-1-(3,4-dimethoxyphenyl)-3-methylpyrazole intermediate serves as the foundational building block. This step involves:

  • Condensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated ketones under acidic or basic conditions.
  • Selective protection/deprotection of functional groups to direct cyclization.

Representative Protocol :
A mixture of 3,4-dimethoxybenzaldehyde (1.0 eq) and methyl acetoacetate (1.2 eq) in ethanol is treated with hydrazine hydrate (1.5 eq) at reflux for 12 hours. The resulting precipitate is filtered and recrystallized to yield 5-amino-1-(3,4-dimethoxyphenyl)-3-methylpyrazole (72% yield).

Construction of the Pyrazolo[1,5-a]Pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is assembled via cyclocondensation of the pyrazole precursor with a 1,3-dicarbonyl compound. Ethyl acetoacetate introduces the 5-methyl group during ring formation.

Key Reaction :
5-Amino-1-(3,4-dimethoxyphenyl)-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) are refluxed in acetic acid (5 vol) for 8 hours. The dihydroxy intermediate is isolated (85% yield) and treated with phosphorus oxychloride (3.0 eq) at 110°C for 4 hours to afford 5,7-dichloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (78% yield).

Functionalization at Position 7

The chlorine atom at position 7 undergoes nucleophilic substitution with 3-(dimethylamino)propylamine. This step requires careful optimization to mitigate side reactions.

Optimized Conditions :
5,7-Dichloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) and 3-(dimethylamino)propylamine (2.5 eq) are stirred in anhydrous toluene with potassium carbonate (3.0 eq) at 80°C for 24 hours. The product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to yield the free base (63% yield).

Hydrochloride Salt Formation

The tertiary amine is protonated using hydrogen chloride gas or hydrochloric acid in a polar solvent.

Procedure :
The free base (1.0 eq) is dissolved in anhydrous diethyl ether (10 vol) and treated with concentrated HCl (1.1 eq) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (89% yield).

Analytical Characterization

Critical spectroscopic data for the final compound are summarized below:

Parameter Value
¹H NMR (DMSO-d₆) δ 2.29 (s, 6H, N(CH₃)₂), 2.41 (t, 2H, CH₂N), 3.85 (s, 6H, OCH₃), 6.92–7.35 (m, 3H, Ar-H)
¹³C NMR δ 45.2 (N(CH₃)₂), 56.1 (OCH₃), 105.4–152.7 (aromatic carbons)
HRMS (ESI+) m/z 440.2187 [M+H]⁺ (calc. 440.2182)
Melting Point 214–216°C (decomp.)

Comparative Analysis of Synthetic Routes

The table below evaluates alternative methodologies for key steps:

Step Method Yield Advantages Limitations
Core Formation Ethyl acetoacetate cyclization 78% High regioselectivity Requires harsh chlorination conditions
Malononitrile cyclization 68% Mild conditions Lower yield
Amination K₂CO₃ in toluene 63% Scalable Prolonged reaction time
NaH in DMF 58% Faster kinetics Sensitive to moisture

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may lead to isomeric byproducts. Microwave-assisted synthesis reduces reaction time and improves selectivity.
  • Amination Efficiency : Bulky amines like 3-(dimethylamino)propylamine exhibit lower nucleophilicity. Catalytic phase-transfer conditions (e.g., TBAB) enhance reactivity.
  • Salt Stability : The hydrochloride form is hygroscopic. Lyophilization from tert-butanol/water mixtures improves crystallinity and storage stability.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Minimize exothermic risks during POCl₃ chlorination.
  • Catalytic Recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste.
  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR and Raman spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Position 2 Substitution Position 5 Substitution Position 7 Substitution Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Methyl N-[3-(Dimethylamino)propyl]amine
2,5-Diphenylpyrazolo[1,5-c]pyrimidine Pyrazolo[1,5-c]pyrimidine Phenyl Phenyl Hydrazine
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Oxygen-linked acetylhydrazone Methyl (position 5,7) Variable acetylhydrazone groups

Key Observations :

  • The target compound’s pyrazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-c]pyrimidine () and triazolo[1,5-a]pyrimidine () in ring connectivity, impacting electronic properties and binding interactions.
  • The 3,4-dimethoxyphenyl group at position 2 introduces electron-donating methoxy substituents, which may enhance membrane permeability compared to simpler phenyl groups in .
  • The dimethylaminopropylamine side chain at position 7 provides a tertiary amine, likely improving solubility and enabling protonation in physiological conditions, unlike the hydrazine group in or acetylhydrazones in .

Key Observations :

  • The synthesis of pyrazolo-pyrimidines in involves acetylenic β-diketones reacting with hydrazine derivatives under mild conditions, suggesting a feasible route for the target compound .
  • highlights the use of thioether intermediates for triazolo-pyrimidines, a strategy that could be adapted for introducing the dimethylaminopropyl group in the target compound via nucleophilic substitution .

Key Observations :

  • The triazolo-pyrimidines in exhibit herbicidal activity, with chiral centers enhancing efficacy, suggesting that stereochemistry in the target compound’s dimethylaminopropyl group may influence bioactivity .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C15H22N4O2•HCl
  • Molecular Weight: 318.83 g/mol
  • CAS Number: Not specified in the available literature.
  • Structure: The compound features a pyrazolo-pyrimidine core with dimethoxyphenyl and dimethylaminopropyl substituents, which may influence its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of specific kinases or transcription factors that are crucial in cancer cell proliferation and survival.

Potential Targets:

  • Kinases : Inhibition of kinases involved in cell cycle regulation.
  • Transcription Factors : Modulation of transcription factors that regulate apoptosis and cell growth.

Biological Activity and Efficacy

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC50 (μM) Mechanism Reference
Acute Lymphoblastic Leukemia (ALL)0.3Induces apoptosis via p53 activation
Neuroblastoma (NB)1.0Inhibits cell proliferation
Breast Cancer0.5Blocks kinase activity related to growth signals

Case Studies

Case Study 1: Efficacy in ALL
A study demonstrated that the compound significantly reduced cell viability in ALL cell lines, achieving an IC50 value of 0.3 μM. This effect was associated with the activation of apoptotic pathways, including caspase activation and increased expression of pro-apoptotic proteins such as Bax.

Case Study 2: Neuroblastoma Response
In neuroblastoma models, the compound exhibited potent cytotoxicity with an IC50 value ranging from 0.5 to 1.0 μM across different subtypes. The compound's ability to inhibit colony formation suggests a strong anti-proliferative effect.

Safety and Toxicology

Toxicological assessments indicate that while the compound demonstrates significant anti-cancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further studies are required to delineate its therapeutic window and potential side effects.

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